The molecule contains several functional groups that are commonly found in pharmaceuticals, including a piperidine ring, a pyrimidine ring, and a sulfonyl group. These moieties are known to interact with various biological targets . Analysis of similar structures might provide clues on potential targets for this molecule.
Computational modeling and docking simulations could be used to predict how this molecule might interact with specific proteins or enzymes. This information could guide further research into the biological activity of the compound .